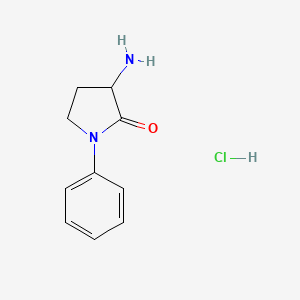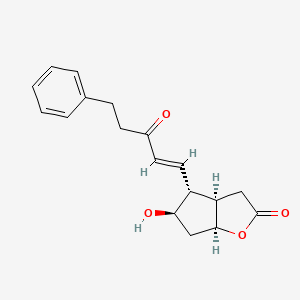
Enone-L
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enone-L is an organic compound that belongs to the class of α,β-unsaturated carbonyl compounds. These compounds are characterized by the presence of both alkene and carbonyl functional groups. This compound, specifically, contains an alkene conjugated to a ketone, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Enone-L can be synthesized through various methods, including:
Aldol Condensation: This reaction involves the addition of an enolate ion to a carbonyl compound, followed by dehydration to form the enone.
Oxidation of Allylic Alcohols: Allylic alcohols can be oxidized to enones using catalysts such as Fe(NO3)3·9H2O/TEMPO/NaCl under atmospheric oxygen at room temperature.
Dehydrogenation of Carbonyl Compounds: This method involves the removal of hydrogen from carbonyl compounds using catalysts like iron or palladium.
Industrial Production Methods
Industrial production of this compound typically involves large-scale aldol condensation reactions due to their efficiency and high yield. The use of continuous flow reactors and advanced catalytic systems can further enhance the production efficiency .
Chemical Reactions Analysis
Types of Reactions
Enone-L undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: t-Butylhydroperoxide, palladium on carbon, molecular oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
Oxidation: 1,4-enediones.
Reduction: Saturated ketones.
Substitution: β-substituted enones.
Scientific Research Applications
Enone-L has a wide range of applications in scientific research:
Mechanism of Action
Enone-L exerts its effects through various mechanisms:
Electrophilic Addition: The conjugated system of this compound makes it a good electrophile, allowing it to react with nucleophiles through Michael addition.
Oxidation-Reduction Reactions: This compound can participate in redox reactions, altering its oxidation state and forming different products.
Molecular Targets and Pathways: This compound can interact with various biomolecules, including proteins and nucleic acids, affecting cellular processes and pathways.
Comparison with Similar Compounds
Enone-L can be compared with other α,β-unsaturated carbonyl compounds:
Methyl Vinyl Ketone: Similar to this compound but with a simpler structure. It is more reactive due to the presence of a methyl group.
Acrolein: An α,β-unsaturated aldehyde, more reactive than this compound due to the presence of an aldehyde group.
Uniqueness
This compound is unique due to its balanced reactivity and stability, making it a versatile intermediate in various chemical reactions and applications .
Properties
Molecular Formula |
C18H20O4 |
|---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-oxo-5-phenylpent-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |
InChI |
InChI=1S/C18H20O4/c19-13(7-6-12-4-2-1-3-5-12)8-9-14-15-10-18(21)22-17(15)11-16(14)20/h1-5,8-9,14-17,20H,6-7,10-11H2/b9-8+/t14-,15-,16-,17+/m1/s1 |
InChI Key |
DXHLFWCSZHEXLL-CTOAQQQNSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H]2[C@H]1OC(=O)C2)/C=C/C(=O)CCC3=CC=CC=C3)O |
Canonical SMILES |
C1C(C(C2C1OC(=O)C2)C=CC(=O)CCC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-hydroxy-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13738136.png)
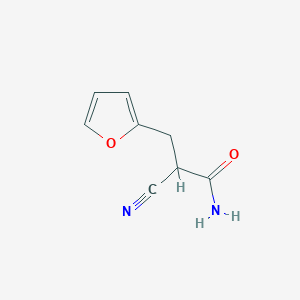

![dimethyl-[2-[2-(2-methylpentoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride](/img/structure/B13738157.png)
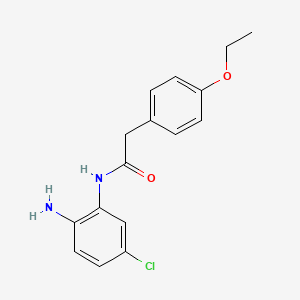
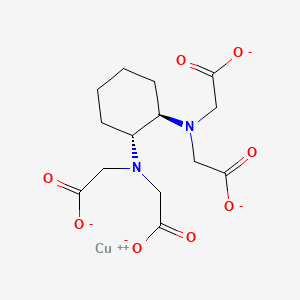
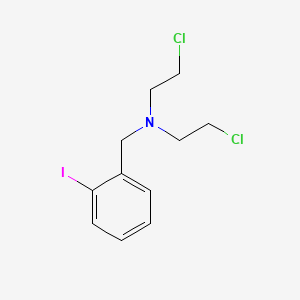
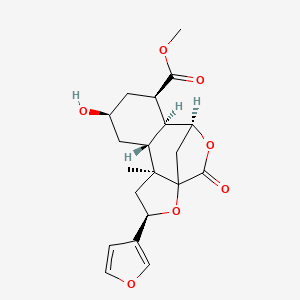

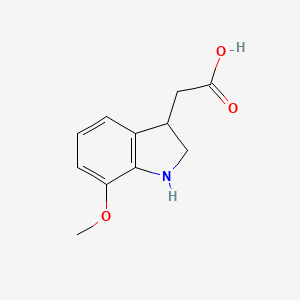
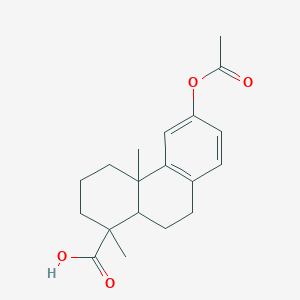
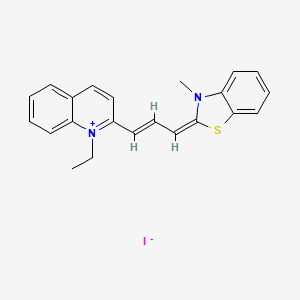
![[3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate](/img/structure/B13738194.png)
